molecular formula C6H3BrF2N2O2 B1288947 4-Bromo-2,3-difluoro-6-nitroaniline CAS No. 626238-73-1

4-Bromo-2,3-difluoro-6-nitroaniline

Cat. No. B1288947
CAS RN: 626238-73-1
M. Wt: 253 g/mol
InChI Key: UEQDRXXHEPIYMV-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoro-6-nitroaniline is a chemical compound with the molecular formula C6H3BrF2N2O2 . It is used in various chemical reactions due to its multiple substituents that have different chemical reactivities .


Synthesis Analysis

The synthesis of 4-Bromo-2,3-difluoro-6-nitroaniline involves several steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-difluoro-6-nitroaniline consists of a benzene ring substituted with bromo, difluoro, and nitro groups . The exact mass of the molecule is 251.93500 .


Chemical Reactions Analysis

4-Bromo-2,3-difluoro-6-nitroaniline can undergo various chemical reactions due to the presence of bromo, difluoro, and nitro groups. The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-2,3-difluoro-6-nitroaniline is 253.00100 . The exact storage conditions are not available, but it is generally recommended to store such compounds in a cool, dry place in well-sealed containers .

Scientific Research Applications

Synthesis of Fluorogenic Derivatizing Reagents

4-Bromo-2,3-difluoro-6-nitroaniline: is utilized in the synthesis of fluorogenic derivatizing agents such as ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate . These reagents are particularly valuable in high-performance liquid chromatography (HPLC) for the detection and quantification of aminothiols, offering enhanced sensitivity and specificity.

Photoactive Material Development

The compound serves as a precursor in the development of photoactive materials like methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . Such materials are crucial for applications in data storage, advanced sensors, and molecular switches, where light-induced structural reorganization is a key functional mechanism.

Hole-Transporting Materials for Solar Cells

In the field of renewable energy, 4-Bromo-2,3-difluoro-6-nitroaniline is used to create hole-transporting materials for perovskite solar cells . These materials facilitate the efficient movement of positive charge carriers, which is essential for the conversion of solar energy into electrical energy.

Safety and Hazards

4-Bromo-2,3-difluoro-6-nitroaniline is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-bromo-2,3-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQDRXXHEPIYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619976
Record name 4-Bromo-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-difluoro-6-nitroaniline

CAS RN

626238-73-1
Record name 4-Bromo-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.00 g of 2,3-difluoro-6-nitroaniline in 30 ml of dimethylformamide, 6.14 g of N-bromosuccinimide was added, followed by an hour's stirring at 90° C. Water was added to the reaction liquid which then was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried on anhydrous magnesium sulfate and the solvent was distilled off. The residue was separated and purified on silica gel column chromatography (ethyl acetate/hexane=1/6) to provide 3.21 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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